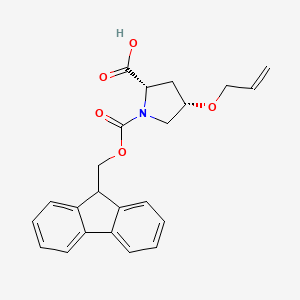

(4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-prop-2-enoxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO5/c1-2-11-28-15-12-21(22(25)26)24(13-15)23(27)29-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,15,20-21H,1,11-14H2,(H,25,26)/t15-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEBEAHDNLTAPW-BTYIYWSLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO[C@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

On Resin Modification Via Proline Editing :a More Versatile and Divergent Strategy Known As Proline Editing Allows for the Synthesis of Various 4 Substituted Proline Derivatives from a Common Precursor.nih.govnih.govthis Method Begins with the Incorporation of a Commercially Available and Relatively Inexpensive Starting Material, Such As 2s,4r 1 Fmoc 4 Hydroxy L Proline Fmoc Hyp Oh , into the Peptide Sequence.

Impact on Peptide Yields and Purity in Fmoc-Based SPPS

Impact of Diketopiperazine (DKP) Formation: As discussed, the formation of DKP is a major pathway that reduces the yield of the desired full-length peptide. acs.org This side reaction truncates the peptide chain at the dipeptide stage, leading to a significant loss of material and a more complex crude product that requires more rigorous purification. Strategies to mitigate DKP formation are crucial for achieving acceptable yields.

Impact of Peptide Aggregation: During SPPS, growing peptide chains can sometimes fold into stable secondary structures (e.g., β-sheets) and aggregate, which hinders the accessibility of reagents to the reactive N-terminus. sigmaaldrich.com This can lead to incomplete coupling and deprotection steps, resulting in deletion and truncated sequences that lower the purity and yield of the target peptide. While proline itself is known as a "helix breaker," the properties of the full peptide sequence dictate the risk of aggregation. The introduction of the hydrophobic allyl group could potentially influence inter-chain interactions.

Strategies to Improve Yield and Purity:

| Issue | Mitigation Strategy | Reference |

| Diketopiperazine Formation | Use sterically hindered 2-chlorotrityl chloride (2-ClTrt) resin. | google.com |

| Couple a pre-synthesized dipeptide (Fmoc-Xaa-Pro-OH) instead of single residues. | chempep.com | |

| Use optimized Fmoc-deprotection conditions (e.g., DBU-based reagents for faster removal). | peptide.comacs.org | |

| Peptide Aggregation | Use low-load resins with good swelling properties (e.g., NovaSyn® TG, PEGA). | sigmaaldrich.com |

| Employ chaotropic salts (e.g., LiCl) in the coupling mixture to disrupt secondary structures. | sigmaaldrich.com | |

| Use "difficult sequence" solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO). | sigmaaldrich.com | |

| Incorporate backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) on a nearby glycine. | sigmaaldrich.com |

By carefully selecting the synthesis resin, optimizing coupling and deprotection protocols, and being mindful of potential aggregation, (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline can be effectively integrated into SPPS to produce high-purity peptides for a range of research applications.

Integration of 4s 1 Fmoc 4 2 Propen 1 Yloxy L Proline in Solid Phase Peptide Synthesis Spps

Utility of the Fmoc Protecting Group in Orthogonal Peptide Synthesis Strategies

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern SPPS, primarily due to its central role in orthogonal protection schemes. nih.govnih.gov Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection of specific sites on the growing peptide without affecting others. wpmucdn.com The most prevalent orthogonal strategy in contemporary use is the Fmoc/tBu (tert-butyl) system. nih.gov

In this system:

The Fmoc group protects the α-amino group of the incoming amino acid. It is base-labile and is typically removed at each cycle of peptide elongation using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). peptide.com

Side-chain protecting groups are typically tert-butyl (tBu)-based . These groups are stable to the basic conditions used for Fmoc removal but are readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final step of cleaving the completed peptide from the solid support. peptide.com

The (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline building block is designed for seamless integration into this Fmoc/tBu strategy. The allyl ether on the proline side chain introduces a third level of orthogonality. The allyl group is stable to both the basic conditions of Fmoc removal and the strong acidic conditions of final TFA cleavage. wpmucdn.comgoogle.com It can be selectively removed under mild, neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger like phenylsilane (B129415) (PhSiH₃). google.comnih.gov

This three-dimensional orthogonality is highly valuable for advanced peptide synthesis, enabling complex modifications such as on-resin cyclization, branching, or the site-specific attachment of labels or other molecules after the main peptide backbone has been assembled. wpmucdn.comnih.gov

| Protecting Group | Typical Moiety Protected | Cleavage Condition | Orthogonal To |

| Fmoc | α-Amine | 20% Piperidine in DMF (Base) | tBu, Allyl |

| tBu | Side Chains (e.g., Ser, Asp, Lys) | 95% Trifluoroacetic Acid (Acid) | Fmoc, Allyl |

| Allyl | Side Chains (e.g., O-allyl, Alloc) | Pd(PPh₃)₄ / Scavenger (Metal-catalyzed) | Fmoc, tBu |

Coupling Efficiency and Fidelity of this compound in Peptide Chain Elongation

The efficiency of the coupling reaction is critical for the success of SPPS, as incomplete reactions at any step can lead to deletion sequences that are difficult to separate from the target peptide. Proline and its derivatives present unique challenges in SPPS. As a secondary amine, proline's N-terminus is sterically more hindered than the primary amines of other proteinogenic amino acids, which can lead to slower coupling kinetics.

Standard activation methods are employed for coupling this compound, mirroring those used for other Fmoc-amino acids. These typically involve the pre-activation of the carboxylic acid to form a highly reactive species.

Common Coupling Reagents for Proline Derivatives:

Carbodiimides: Reagents like N,N'-diisopropylcarbodiimide (DIC) are used in conjunction with an additive such as OxymaPure (ethyl cyano(hydroxyimino)acetate) to form an active ester, which then reacts with the free amine on the resin-bound peptide chain. This combination is effective and helps suppress racemization. nih.gov

Onium Salts: Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are highly efficient coupling reagents that generate activated esters in situ. peptide.comsigmaaldrich.com HATU is often favored for particularly difficult couplings due to its high reactivity.

A significant side reaction associated with proline-containing peptides is the formation of diketopiperazines (DKP). This occurs when the N-terminal dipeptide sequence on the resin is Xaa-Pro. Following the removal of the Fmoc group from the Xaa residue, the liberated amine can attack the ester linkage of the proline to the resin, cleaving the dipeptide from the support as a cyclic DKP. acs.orgchempep.com This side reaction is particularly prevalent with resins that have less sterically hindered linkers, like Wang resin. Using more sterically hindered resins, such as 2-chlorotrityl chloride (2-ClTrt) resin, can significantly suppress DKP formation. google.com

While specific quantitative data on the coupling efficiency of this compound is not extensively documented, the general principles for coupling 4-substituted prolines apply. Adequate coupling times, the use of potent activating agents, and careful selection of the solid support are crucial for ensuring high fidelity during peptide chain elongation. google.com

Strategies for Incorporating (4S)-4-(2-propen-1-yloxy)-L-proline into Diverse Peptide Sequences

There are two primary strategies for incorporating the 4-(2-propen-1-yloxy)-L-proline residue into a peptide sequence using Fmoc-SPPS.

Conformational Analysis and Structural Impact of 4 2 Propen 1 Yloxy Substitution in Peptides

Influence of 4-Substitution on Proline Ring Pucker (Endo/Exo Conformations)

The five-membered pyrrolidine (B122466) ring of proline is not planar and exists in two primary puckered conformations: Cγ-exo and Cγ-endo. In the exo pucker, the Cγ atom is displaced on the opposite side of the ring from the carboxyl group, whereas in the endo pucker, it is on the same side. The equilibrium between these two states is heavily influenced by the nature and stereochemistry of the substituent at the C4 position.

For 4-substituted prolines, this preference is largely dictated by a stereoelectronic principle known as the gauche effect. wisc.edu Electron-withdrawing substituents, such as the allyloxy group in (4S)-4-(2-propen-1-yloxy)-L-proline, thermodynamically favor a pseudo-axial orientation. In the (4S) configuration, this preference forces the pyrrolidine ring to adopt a Cγ-endo pucker. nih.govnih.gov This conformation maximizes stabilizing hyperconjugation interactions. nih.gov Conversely, a (4R) electron-withdrawing substituent promotes the Cγ-exo pucker. wisc.edunih.govnih.gov The strong bias of the (4S)-allyloxy group toward the endo pucker is a critical determinant of its subsequent effects on the peptide backbone.

| Proline Derivative | Favored Ring Pucker | Primary Rationale |

| (4S )-4-(2-propen-1-yloxy)-L-proline | Cγ-endo | Stereoelectronic (gauche) effect stabilizes the pseudo-axial orientation of the electron-withdrawing allyloxy group. nih.govnih.gov |

| (4R )-4-alkoxy-L-proline | Cγ-exo | Stereoelectronic (gauche) effect stabilizes the pseudo-axial orientation of the electron-withdrawing alkoxy group. wisc.edunih.gov |

This interactive table summarizes the influence of 4-substitution stereochemistry on the preferred proline ring pucker.

Effects on Xaa-Pro Amide Bond Isomerization (cis/trans Equilibria)

The peptide bond preceding a proline residue (the Xaa-Pro bond) can exist in either a cis or trans conformation. The energy barrier for isomerization between these states is high, making this process a potential rate-limiting step in protein folding. nih.gov The conformational preference of the proline ring pucker is directly coupled to the cis/trans equilibrium of the preceding amide bond.

The Cγ-endo pucker, which is strongly favored by the (4S)-allyloxy substituent, is conformationally compatible with a cis amide bond. nih.govnih.gov In contrast, the Cγ-exo pucker stabilizes the trans amide bond, a preference that is enhanced by a stabilizing n→π* orbital interaction between adjacent carbonyl groups, which is only possible in the trans state. nih.govnih.gov Therefore, the incorporation of (4S)-4-(2-propen-1-yloxy)-L-proline into a peptide chain is expected to shift the equilibrium toward the cis isomer, increasing its population relative to unsubstituted proline. This predictable control over amide bond geometry is a key tool in peptide design. nih.govresearchgate.net

| Proline Ring Pucker | Favored Xaa-Pro Amide Isomer | Associated Ktrans/cis Value |

| Cγ-endo (Favored by 4S-substitution) | cis | Decreased |

| Cγ-exo (Favored by 4R-substitution) | trans | Increased |

This interactive table illustrates the correlation between proline ring pucker and the conformational equilibrium of the preceding amide bond.

Stereoelectronic and Steric Contributions of the 4-(2-propen-1-yloxy) Moiety to Peptide Secondary Structure

The conformational biases induced by the (4S)-allyloxy substituent have significant consequences for the local and global secondary structure of a peptide. These effects arise from both stereoelectronic and steric factors.

Stereoelectronic Contributions: The primary stereoelectronic effect stems from the electron-withdrawing nature of the allyloxy group, which enforces the Cγ-endo pucker. This conformation, by favoring a cis amide bond, disrupts secondary structures that rely on trans bonds, such as the polyproline II (PPII) helix. nih.govnih.gov The PPII helix is a common conformation in both folded and unfolded proteins and is stabilized by the n→π* interaction that the Cγ-endo pucker obviates. nih.govnih.gov Instead, the endo pucker promotes compact local structures, particularly β-turns. nih.gov Specifically, it promotes the δ conformation (φ, ψ ≈ –80°, 0°), a torsional arrangement frequently found at the i+2 position of β-turns. nih.gov It can also stabilize the right-handed polyproline I (PPI) helix, which is composed entirely of cis amide bonds. nih.gov

Steric Contributions: The 4-(2-propen-1-yloxy) group is sterically more demanding than smaller substituents like fluorine or a hydroxyl group. In its favored Cγ-endo pucker, the substituent occupies a pseudo-axial position where it can potentially create steric hindrance with other parts of the peptide chain. nih.gov This steric bulk can further constrain the available conformational space (φ and ψ dihedral angles), reinforcing the turn-like structures promoted by the stereoelectronically-driven cis-amide preference. The allyl group also provides a reactive handle for further chemical modification. nih.gov

| Structural Feature | Influence of (4S)-4-(2-propen-1-yloxy)-L-proline |

| Polyproline II (PPII) Helix | Destabilized (due to trans bond disruption) nih.govnih.gov |

| β-Turns | Stabilized (promotes δ conformation) nih.govnih.gov |

| Polyproline I (PPI) Helix | Stabilized (due to cis bond preference) nih.gov |

| n→π* Interaction | Disfavored (due to Cγ-endo pucker) nih.govnih.gov |

This interactive table outlines the impact of incorporating (4S)-4-(2-propen-1-yloxy)-L-proline on common peptide secondary structures.

Spectroscopic and Computational Approaches for Conformational Characterization of Modified Peptides

A combination of experimental and theoretical techniques is required to fully characterize the structural impact of modified proline residues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the primary experimental method for studying the conformation of modified peptides in solution. Because the cis and trans isomers of the Xaa-Pro bond interconvert slowly on the NMR timescale, they give rise to distinct sets of resonances. nih.govucl.ac.uk The ratio of the integrals of these paired signals allows for the direct quantification of the Ktrans/cis equilibrium. nih.govresearchgate.net Multidimensional NMR experiments, such as NOESY, provide through-space distance restraints that help define the global fold, while chemical shift analysis and the measurement of coupling constants offer insights into local dihedral angles and ring pucker geometry. nih.govacs.org

X-ray Crystallography: This technique provides unambiguous, high-resolution structural information in the solid state. nih.gov Crystal structures of peptides containing 4S-substituted prolines have confirmed the preference for the Cγ-endo pucker and the formation of β-turn structures. nih.govresearchgate.net While providing a precise snapshot, it is important to note that the crystallized conformation may not be the only one present in solution. iucr.orgmdpi.comnih.gov

Molecular Modeling: Computational methods, particularly density functional theory (DFT), are invaluable for dissecting the underlying energetic contributions to the observed conformational preferences. nih.govnih.gov These calculations can quantify the energy differences between the endo and exo puckers and between the cis and trans amide isomers. researchgate.net Molecular dynamics (MD) simulations can also be used to explore the conformational landscape of modified peptides over time, providing a dynamic picture that complements the static view from crystallography and the population-averaged data from NMR. ucl.ac.uk

Post Synthetic Derivatization of the Allyloxy Moiety for Advanced Applications

Bioorthogonal Functionalization Strategies via the Alkene Group (e.g., Thiol-ene Click Chemistry, Cross-Metathesis, Diels-Alder Reactions)

The terminal alkene of the 2-propen-1-yloxy group serves as a versatile substrate for a range of bioorthogonal functionalization strategies. These reactions are characterized by their high efficiency, selectivity, and compatibility with a wide array of functional groups typically present in peptides, enabling precise chemical modifications in complex biological environments. acs.org

Thiol-ene Click Chemistry: This photo-initiated radical addition of a thiol to the alkene of the allyloxy group is a highly efficient method for peptide modification. rsc.orgnih.gov The reaction proceeds rapidly under mild conditions, often requiring a photoinitiator, and is compatible with aqueous environments, making it suitable for bioconjugation. researchgate.netresearchgate.net This strategy has been successfully employed for on-resin peptide cyclization and the introduction of various functionalities. rsc.orgnih.gov The reaction's chemoselectivity ensures that only the intended alkene and thiol participate, leaving other amino acid side chains unaffected. researchgate.net

Cross-Metathesis: Olefin metathesis has emerged as a powerful tool for carbon-carbon bond formation in biological systems. acs.org Ring-closing metathesis (RCM) on peptide scaffolds containing two olefinic side chains, such as the one provided by (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline, can be used to generate cyclic peptides with constrained conformations. nih.govnih.gov Cross-metathesis with other olefins allows for the introduction of a wide range of substituents, including fluorescent probes, affinity tags, and complex organic molecules. acs.orgacs.org The development of water-soluble and air-stable ruthenium catalysts has significantly expanded the applicability of this reaction in aqueous media. gyrosproteintechnologies.com

Diels-Alder Reactions: The alkene of the allyloxy group can act as a dienophile in [4+2] cycloaddition reactions. nih.govnih.gov Inverse-electron-demand Diels-Alder (IEDDA) reactions, in particular, have gained prominence in bioorthogonal chemistry due to their exceptionally fast reaction rates. nih.gov In this context, the electron-rich alkene of the allyloxy moiety can react with an electron-poor diene, such as a tetrazine, to form a stable conjugate. nih.govbeilstein-journals.org This reaction is highly selective and proceeds without the need for a catalyst, making it ideal for in vivo applications.

The following table summarizes these key bioorthogonal functionalization strategies:

| Reaction | Key Features | Typical Reagents | Application in Peptides |

|---|---|---|---|

| Thiol-ene Click Chemistry | High efficiency, rapid kinetics, photo-initiated, aqueous compatibility. researchgate.netresearchgate.net | Thiols, photoinitiator. nih.gov | Cyclization, conjugation of probes, peptide stapling. rsc.orgnih.gov |

| Cross-Metathesis | C-C bond formation, versatile for introducing diverse functionalities. acs.orgacs.org | Grubbs' or other ruthenium catalysts, partner olefin. nih.gov | Peptide cyclization, introduction of functional handles, synthesis of stapled peptides. nih.govgyrosproteintechnologies.com |

| Diels-Alder Reaction | High selectivity, fast kinetics (especially IEDDA), catalyst-free. nih.gov | Dienes (e.g., tetrazines for IEDDA). beilstein-journals.org | Bioconjugation, protein labeling, surface immobilization. acs.orgnih.govnih.gov |

Chemo- and Regioselective Transformations of the 2-propen-1-yloxy Functionality within Peptide Scaffolds

A significant advantage of utilizing the allyloxy group for post-synthetic modification is the high degree of chemo- and regioselectivity that can be achieved. Bioorthogonal reactions, by their nature, are designed to react selectively with their target functional group without interfering with other functionalities present in the peptide. acs.orgnih.gov

The transformations of the 2-propen-1-yloxy group are highly regioselective, with the reaction occurring specifically at the terminal alkene. For instance, in thiol-ene chemistry, the addition of the thiol occurs across the double bond of the allyl group. researchgate.net Similarly, cross-metathesis and Diels-Alder reactions target the alkene with high precision. acs.orgnih.gov

This chemoselectivity allows for the modification of the proline side chain even in the presence of other potentially reactive amino acid residues such as cysteine, lysine, or tyrosine. acs.orgnih.gov For example, it is possible to perform a thiol-ene reaction on the allyloxy group without affecting a free thiol group of a cysteine residue by using appropriate protecting group strategies or by controlling the reaction conditions. nih.gov This enables the stepwise or orthogonal functionalization of multiple sites within a single peptide molecule. nih.govnih.gov

Generation of Diverse Libraries of 4-Substituted Proline-Containing Peptides for Screening

The ability to perform post-synthetic modifications on the allyloxy moiety of proline provides a powerful platform for the generation of diverse peptide libraries. Starting from a single peptide sequence containing the this compound residue, a multitude of derivatives can be synthesized by applying various functionalization strategies. acs.orgnih.gov

This "proline editing" approach allows for the systematic variation of the substituent at the 4-position of the proline ring, which can have a significant impact on the peptide's conformation and biological activity. nih.govnih.gov For example, by employing a range of different thiols in thiol-ene reactions or various partner olefins in cross-metathesis, a library of peptides with diverse side chains at the proline position can be rapidly generated. rsc.orgacs.org

These libraries are invaluable for screening purposes in drug discovery and chemical biology. By systematically altering the properties of the proline side chain (e.g., size, charge, hydrophobicity), it is possible to optimize peptide-protein interactions, enhance binding affinity, improve metabolic stability, and modulate biological function. ncl.res.innih.gov

The following table illustrates the potential for generating diversity from a single parent peptide:

| Parent Peptide | Functionalization Reaction | Reagent Library | Resulting Peptide Library |

|---|---|---|---|

| Ac-Peptide-(Pro(O-allyl))-Peptide-NH2 | Thiol-ene Click Chemistry | R1-SH, R2-SH, R3-SH... | Ac-Peptide-(Pro(O-CH2CH2CH2-S-R1))-Peptide-NH2, Ac-Peptide-(Pro(O-CH2CH2CH2-S-R2))-Peptide-NH2, ... |

| Ac-Peptide-(Pro(O-allyl))-Peptide-NH2 | Cross-Metathesis | CH2=CHR1, CH2=CHR2, ... | Ac-Peptide-(Pro(O-CH=CHR1))-Peptide-NH2, Ac-Peptide-(Pro(O-CH=CHR2))-Peptide-NH2, ... |

Orthogonality of Allyloxy Deprotection and Functionalization with Fmoc Chemistry and Side-Chain Protecting Groups

A critical aspect of the utility of this compound in solid-phase peptide synthesis (SPPS) is the orthogonality of its allyloxy group with the Fmoc protecting group and standard acid-labile side-chain protecting groups. google.com Orthogonal protection schemes allow for the selective removal of one type of protecting group in the presence of others, enabling site-specific modifications. wikipedia.org

The Fmoc group, which protects the α-amine of the amino acid, is cleaved under basic conditions (e.g., with piperidine). nih.gov In contrast, the allyl group of the 2-propen-1-yloxy moiety is stable to these basic conditions. google.com The allyl group can be selectively removed under mild, neutral conditions using a palladium catalyst, such as Pd(PPh3)4, in the presence of a scavenger. google.comnih.gov

Furthermore, the allyloxy group is also stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) typically used to cleave peptides from the resin and remove common side-chain protecting groups like tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc). google.com This three-way orthogonality is summarized in the table below:

| Protecting Group | Cleavage Condition | Stability |

| Fmoc | Base (e.g., 20% piperidine (B6355638) in DMF) nih.gov | Stable to acid and Pd(0) catalysis. |

| Allyl (of allyloxy) | Pd(0) catalyst (e.g., Pd(PPh3)4) and scavenger google.comnih.gov | Stable to acid and base. |

| Acid-labile side-chain groups (e.g., Boc, tBu, Trt) | Acid (e.g., TFA) | Stable to base and Pd(0) catalysis. |

This orthogonality allows for a flexible synthetic strategy. The peptide can be synthesized on a solid support using standard Fmoc chemistry. After chain assembly, the allyl group can be selectively removed on-resin, and the exposed hydroxyl group can be functionalized. Alternatively, the alkene of the intact allyloxy group can be directly modified on-resin using the bioorthogonal reactions described above. acs.orgnih.gov This versatility makes this compound a valuable building block for the synthesis of complex and highly functionalized peptides. acs.org

Advanced Applications of 4s 1 Fmoc 4 2 Propen 1 Yloxy L Proline in Peptide Design and Chemical Biology

Design of Peptidomimetics with Precisely Controlled Conformational Space

The incorporation of 4-substituted proline derivatives is a well-established method for exerting precise control over the local conformation of a peptide backbone. The substituent at the C4-position significantly influences the puckering of the pyrrolidine (B122466) ring (Cγ-exo or Cγ-endo) and the equilibrium of the cis-trans isomerization of the preceding X-Pro peptide bond. nih.gov While the hydroxyl group in hydroxyproline (B1673980) already imparts a conformational bias, further modification allows for more nuanced control. wikipedia.org

The 4-(2-propen-1-yloxy) group in (4S)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline introduces a flexible yet sterically demanding substituent. This influences the ring pucker preference, which in turn dictates the φ (phi) and ψ (psi) dihedral angles of the peptide backbone, effectively templating specific secondary structures like β-turns or polyproline II helices. nih.govnih.gov The stereochemistry at the C4 position is critical; for instance, (2S,4R)-4-fluoroproline (Flp) favors a Cγ-exo pucker and a trans peptide bond, whereas the (2S,4S)-4-fluoroproline (flp) diastereomer promotes a Cγ-endo pucker and increases the population of the cis conformer. raineslab.commdpi.com The stereoelectronic effects of the substituent play a major role in these preferences. nih.gov By analogy, the (4S) configuration of the allyloxy group is expected to favor a Cγ-endo pucker, similar to other (4S)-substituted prolines like cis-4-hydroxyproline or (2S,4S)-fluoroproline. mdpi.comchemimpex.com This predictable conformational control makes it an invaluable tool for designing peptidomimetics with well-defined three-dimensional structures, which is crucial for mimicking or blocking biological interactions.

Table 1: Influence of C4-Substituents on Proline Conformation

| 4-Substituent (Stereochemistry) | Preferred Ring Pucker | Preceding Peptide Bond Isomer Preference | Key Stereoelectronic Effect |

|---|---|---|---|

| H (Proline) | Mixture of Cγ-exo and Cγ-endo | trans favored, but significant cis population | None |

| OH (trans, 4R) | Cγ-exo | Strongly favors trans | Inductive effect, hydrogen bonding |

| F (trans, 4R) | Cγ-exo | Strongly favors trans | Strong inductive effect (gauche effect) |

| F (cis, 4S) | Cγ-endo | Increased cis population | Strong inductive effect (gauche effect) |

| O-acetyl (trans, 4R) | Similar to Hyp | trans | Increased inductive effect vs. OH |

| O-allyl (cis, 4S) | Predicted Cγ-endo | Predicted increased cis population | Steric and electronic effects |

Engineering of Bioactive Peptides with Modulated Physicochemical and Biological Properties

The true versatility of this compound lies in the chemical reactivity of its allyl group. This functional handle is stable to standard Fmoc-SPPS conditions but can be selectively modified post-synthesis to engineer peptides with novel properties. nih.gov This approach, sometimes termed "proline editing," allows for the late-stage diversification of peptides, enabling the modulation of solubility, stability, and biological activity. nih.gov

The terminal alkene of the allyl group is amenable to a range of bioorthogonal reactions, most notably olefin cross-metathesis. This reaction allows for the covalent attachment of various molecular entities. For example, reacting the allyl-containing peptide with an allyl-terminated polyethylene glycol (PEG) chain can lead to PEGylated peptides with enhanced solubility and prolonged circulation half-life. Similarly, conjugating lipids or fatty acids can improve cell permeability.

Furthermore, the allyl group can be transformed into other functionalities. For instance, dihydroxylation can yield a diol, providing new attachment points or altering hydrogen-bonding capabilities. This post-synthetic modification capability allows researchers to systematically tune the properties of a bioactive peptide to optimize its therapeutic potential without re-synthesizing the entire molecule. chemimpex.com

Development of Chemical Probes and Tools for Interrogating Biological Systems

The ability to selectively modify the allyl group makes this compound an excellent building block for the synthesis of chemical probes. Bioorthogonal reactions enable the attachment of reporter molecules like fluorescent dyes, biotin affinity tags, or spin labels to the peptide of interest under mild, aqueous conditions that are compatible with biological systems. nih.gov

For example, an allyl-functionalized peptide can be reacted with a tetrazine-bearing fluorescent dye in a bioorthogonal inverse-electron-demand Diels-Alder reaction (after conversion of the alkene to a strained dienophile). Alternatively, olefin cross-metathesis can be used to directly couple an allyl-containing fluorophore. nih.gov These labeled peptides can be used as probes to:

Visualize the localization of the peptide within cells or tissues.

Quantify binding affinities to target proteins using fluorescence polarization or surface plasmon resonance.

Identify binding partners through pull-down assays coupled with mass spectrometry (using biotinylated probes).

The site-specific incorporation of this modified proline ensures that the label is placed at a defined position, minimizing potential interference with the peptide's biological activity, a significant advantage over traditional labeling methods that target reactive side chains like lysine or cysteine.

Table 2: Potential Bioorthogonal Reactions for the Allyl Group

| Reaction Type | Reagent/Catalyst | Covalently Attached Moiety |

|---|---|---|

| Olefin Cross-Metathesis | Grubbs' Catalyst | Another alkene-containing molecule (e.g., PEG, lipid, fluorophore) |

| Thiol-ene Reaction | Photoinitiator/UV light | Thiol-containing molecule (e.g., cysteine, biotin tag) |

| Dihydroxylation | Osmium tetroxide | Diol for further functionalization |

Contributions to Protein Engineering and Understanding Protein Folding Mechanisms

Proline residues play a critical role in protein structure and folding, often acting as "hinges" or "breakers" of secondary structures like α-helices and β-sheets. chemimpex.com The rate-limiting step in the folding of many proteins is the cis-trans isomerization of X-Pro peptide bonds. nih.gov Introducing modified proline analogs allows researchers to probe the influence of local conformational changes on the global folding landscape and stability of a protein. nih.gov

Incorporating this compound into a protein sequence can have several effects. The steric bulk and conformational bias of the allyloxy group can either stabilize or destabilize a particular fold, depending on the structural context. nih.gov For example, if a native-like turn structure is favored by the Cγ-endo pucker promoted by the (4S)-substituent, the protein's stability may be enhanced. iris-biotech.de

Q & A

Q. How to resolve conflicting reports on the aggregation-suppressing effects of 4-allyloxyproline in different peptide systems?

- Conduct systematic studies using: a) Circular dichroism to quantify β-sheet content b) Dynamic light scattering (DLS) to monitor particle size c) Solubility assays in solvents of varying polarity Contradictions often arise from context-dependent hydrophobicity, as shown in comparisons of 4-cyclohexylproline vs. 4-benzylproline derivatives .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.